4,6-Dimethyl-2-(morpholin-4-yl)pyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

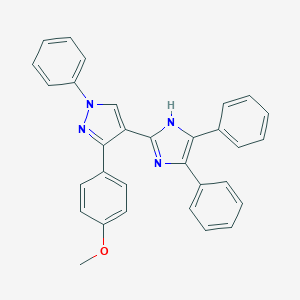

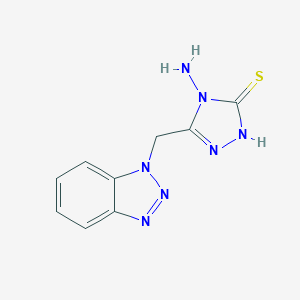

4,6-Dimethyl-2-(morpholin-4-yl)pyridine-3-carbonitrile is a chemical compound with the linear formula C12H15N3O . It has been studied for its reaction with N-acylhydrazines, resulting in two structural isomers .

Synthesis Analysis

The synthesis of 4,6-dimethylpyridine-2,3-dicarbonitrile has been developed and studied. The reaction of this compound with N-acylhydrazines has been carried out . The method for the synthesis of 2,3-dicyanopyridine involving conversion of derivatives of pyridine-2,3-dicarboxylic acid cannot be used for the preparation of alkyl-substituted pyridine-2,3-dicarbonitriles .Chemical Reactions Analysis

The reaction of 4,6-dimethylpyridine-2,3-dicarbonitrile with N-acylhydrazines has been studied, resulting in two structural isomers . The reactions of 2,3-dicyanopyridines with N-nucleophiles, in particular, with amines, have hardly been studied .科学的研究の応用

Chemical Synthesis and Structural Analysis

Synthesis of Dithiolo[3,4-b]pyridines : A study by Dotsenko et al. (2015) explored the synthesis of 6-Amino-4-aryl-7-phenyl-3-(phenylamino)-4,7-dihydro-3Н-[1,2]dithiolo[3,4-b]pyridine-5-carbonitriles using arylmethylidenemalononitriles and dithiomalonic acid dianilide, with morpholine as a reactant. This research contributes to the development of new heterocyclic compounds (Dotsenko et al., 2015).

Reactions with Secondary Dialkylamines : Kalogirou and Koutentis (2014) investigated reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines like morpholine, leading to various derivatives in high yields. This study provides insights into the reactivity of isothiazole derivatives (Kalogirou & Koutentis, 2014).

Material Science and Corrosion Inhibition

- Corrosion Inhibition Properties : Yadav and Kumar (2014) explored the corrosion inhibition properties of synthesized pyridine derivatives, including 4‐(4‐methoxyphenyl)‐5,6‐dimethyl‐2‐morpholinopyridine‐3‐carbonitrile, on N80 steel in HCl solution. Their findings are significant for understanding the application of these compounds in corrosion prevention (Yadav & Kumar, 2014).

Organic Chemistry and Reactions

Formation of 2-Pyridinyl-2-Oxazolines : Research by Segl′a and Jamnický (1993, 2000) focused on the formation of 2-pyridinyl-2-oxazolines through reactions involving pyridine-2-carbonitrile and various amino alcohols. These studies contribute to our understanding of the chemical behavior and potential applications of these compounds in organic synthesis (Segl′a & Jamnický, 1993), (Segl′a et al., 2000).

Synthesis of Pyridine Derivatives : The study by Cetina et al. (2010) involved synthesizing and analyzing the structural features of pyridine derivatives, including 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. This research adds to the knowledge of pyridine derivative synthesis and characterization (Cetina et al., 2010).

Novel Multicomponent Synthesis : Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines via a multicomponent reaction, highlighting the versatility of these compounds in complex organic synthesis (Rahmani et al., 2018).

Chemical Transformations Under Nucleophilic Conditions : Ibrahim and El-Gohary (2016) studied the chemical reactivity of 6-methylchromone-3-carbonitrile with various nucleophilic reagents, contributing to the understanding of the reactivity and potential applications of these carbonitriles (Ibrahim & El-Gohary, 2016).

特性

IUPAC Name |

4,6-dimethyl-2-morpholin-4-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-7-10(2)14-12(11(9)8-13)15-3-5-16-6-4-15/h7H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTZBWBXBMVIOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N2CCOCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-2-(morpholin-4-yl)pyridine-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(4-Phenylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B484024.png)

![4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B484051.png)

![2-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B484062.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B484069.png)

![6-Methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(9),2,5,7-tetraen-10-one](/img/structure/B484110.png)

![6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B484130.png)

![3-(4-chlorophenyl)-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B484218.png)

![3-phenyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B484219.png)

![3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B484272.png)

![2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B484324.png)